N-Cyano-N'-methacryloylguanidine
Description
Significance of Guanidine (B92328) and Cyanamide (B42294) Architectures in Modern Organic Synthesis and Materials Science
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of considerable importance. nih.govresearchgate.net It is found in a variety of natural products and biologically active molecules. mdpi.com The high basicity and ability to form stable cations make guanidinium (B1211019) salts useful in various applications, including as catalysts and in the synthesis of pharmaceuticals. ncl.edu.tw In materials science, the incorporation of guanidinium moieties into polymers can impart unique properties, such as enhanced biocidal activity and improved adhesion. researchgate.netnih.gov
Cyanamide (CN₂H₂) and its derivatives are versatile building blocks in organic synthesis. wikipedia.orgchemicalbook.com The cyano group attached to a nitrogen atom provides a reactive site for various chemical transformations, including additions and cyclizations, making it a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles and other valuable compounds. nih.govpatsnap.com The combination of guanidine and cyanamide functionalities in a single molecule, as seen in N-Cyano-N'-methacryloylguanidine, offers a rich platform for chemical modification and polymerization.
Rationale for Focused Academic Inquiry into this compound
The primary driver for academic interest in this compound lies in its potential as a functional monomer. The methacryloyl group is a well-established polymerizable unit, readily undergoing free-radical polymerization. nih.govgoogle.com The presence of both a cyano and a guanidine group on the monomer suggests that the resulting polymers could exhibit a range of desirable properties. These might include enhanced thermal stability, specific binding capabilities, and tailored surface properties. The exploration of such monomers is crucial for the development of advanced materials with applications in fields ranging from biomedical devices to specialty coatings. nih.govacs.org
Overview of Current Research Landscape and Gaps Pertaining to this compound
Direct research on this compound appears to be limited, with no extensive studies specifically detailing its synthesis or properties in publicly available literature. However, research into structurally related compounds, such as methacryloyl guanidine (MG), provides valuable insights. nih.govresearchgate.net Studies on MG have demonstrated its synthesis from guanidine hydrochloride and methyl methacrylate (B99206) and its subsequent polymerization to create biocidal polymers. nih.govresearchgate.net
A significant research gap exists in the direct investigation of this compound. Key unanswered questions include the optimal synthetic route to this compound, its detailed physicochemical characterization, and a thorough evaluation of its polymerization behavior and the properties of the resulting polymers. The influence of the N-cyano group on the reactivity of the guanidine and methacryloyl functionalities is a particularly important area for future study.
Scope and Objectives of Comprehensive Research on this compound
A comprehensive research program on this compound would aim to:
Develop and optimize a synthetic pathway for the efficient and scalable production of high-purity this compound.
Thoroughly characterize the physicochemical properties of the monomer, including its structure, spectral data, and thermal stability.
Investigate its homopolymerization and copolymerization with other monomers to produce a range of novel polymeric materials.
Evaluate the properties of the resulting polymers , focusing on aspects such as thermal behavior, mechanical strength, and potential applications, for instance, as biocidal agents or functional coatings. nih.govresearchgate.net
The following table outlines potential research directions and their objectives:
| Research Area | Objectives |
| Synthesis | To establish a reliable and high-yield synthesis of this compound. |
| Characterization | To determine the full spectroscopic and physical properties of the monomer. |
| Polymerization | To study the kinetics and mechanism of polymerization and copolymerization. |
| Material Properties | To assess the thermal, mechanical, and functional properties of the derived polymers. |
Structure
3D Structure
Properties
CAS No. |
7046-95-9 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(N'-cyanocarbamimidoyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H8N4O/c1-4(2)5(11)10-6(8)9-3-7/h1H2,2H3,(H3,8,9,10,11) |
InChI Key |
OTCJOQNMTFSYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=NC#N)N |
Origin of Product |
United States |
Synthetic Methodologies for N Cyano N Methacryloylguanidine
Established Synthetic Pathways to N-Cyano-N'-methacryloylguanidine
The traditional synthesis of this compound is not extensively documented as a single, direct process in publicly available literature. However, its synthesis can be logically deduced from established reactions for creating N-acyl-N'-cyanoguanidines and methacryloylguanidine derivatives. The primary approaches involve the sequential or convergent reaction of guanidine-related precursors with appropriate methacryloyl and cyanating agents.
Reaction of Guanidine (B92328) Derivatives with Methacryloyl Reagents
A key step in forming the backbone of the target molecule is the reaction of a guanidine derivative with a methacryloylating agent. One plausible route involves the reaction of guanidine with a methacrylic acid derivative, such as methyl methacrylate (B99206) or methacryloyl chloride. The reaction of guanidine with methyl methacrylate has been reported to yield methacryloylguanidine (MG). researchgate.netresearchgate.net This reaction typically occurs in a suitable solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Alternatively, the more reactive methacryloyl chloride can be employed to acylate a guanidine precursor. Acyl chlorides are known to react readily with amines to form amides. acs.orgchemguide.co.uk In the context of this compound synthesis, dicyandiamide (B1669379) (cyanoguanidine) can serve as the guanidine derivative. The reaction between dicyandiamide and an acyl chloride, such as benzoyl chloride, has been described to produce acyldicyandiamides. acs.org This suggests that reacting dicyandiamide with methacryloyl chloride is a viable method for introducing the methacryloyl group. The reaction conditions, such as solvent and temperature, would need careful optimization to prevent polymerization of the methacrylate moiety.
A general procedure for the acylation of amides using acryloyl chloride involves dissolving the acryloyl chloride and a base, like N-ethyldiisopropylamine, in a solvent such as dichloromethane, followed by the addition of the amide solution. snnu.edu.cn A similar approach could be adapted for the methacryloylation of cyanoguanidine.
Strategies for Introduction of the Cyano Group
The introduction of the cyano group is a critical step in the synthesis of this compound. This can be achieved either by starting with a cyano-containing precursor like dicyandiamide or by introducing the cyano group at a later stage.
The most direct approach utilizes dicyandiamide (2-cyanoguanidine) as a primary building block. beilstein-journals.org Dicyandiamide can react with various reagents to form substituted cyanoguanidines. For instance, it can react with amino acids to produce biguanides and other heterocyclic compounds. nih.gov Its reaction with acyl chlorides, as mentioned earlier, directly leads to N-acyl-N'-cyanoguanidines. acs.org
Alternatively, a cyano group can be introduced onto a pre-formed guanidine derivative. This can be accomplished through catalytic cyanation reactions. For example, nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile has been reported as a method to introduce a cyano group. nih.gov While this specific method applies to aryl compounds, the underlying principles of catalytic C-N bond formation could potentially be adapted for the cyanation of an N-acylguanidine. Copper-catalyzed cyanation of N-tosylhydrazones using thiocyanate (B1210189) salts as the cyanide source is another method that provides α-aryl nitriles and demonstrates the utility of transition metals in C-CN bond formation. organic-chemistry.org
Precursor Chemistry and Optimization of Reaction Conditions
The synthesis of this compound relies on the careful selection and preparation of its precursors. Guanidine hydrochloride is a common starting material for synthesizing guanidine derivatives. nih.gov Dicyandiamide is a commercially available and widely used precursor for cyanoguanidine-based compounds. beilstein-journals.org Methacryloyl chloride can be synthesized by the distillation of a mixture of methacrylic acid and benzoyl chloride. organic-chemistry.org
Optimization of reaction conditions is crucial to maximize the yield and purity of the final product while minimizing side reactions, particularly the polymerization of the methacryloyl group. Key parameters to consider include:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For acylation reactions, solvents like chlorobenzene, dichloromethane, or acetone (B3395972) have been used. acs.orgsnnu.edu.cn For reactions involving guanidine derivatives, polar aprotic solvents like DMF or DMSO can be suitable. nih.gov
Temperature: Reactions involving the highly reactive methacryloyl chloride are often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent polymerization. acs.org
Base: In acylation reactions with acyl chlorides, a base such as triethylamine (B128534) or N-ethyldiisopropylamine is typically added to neutralize the HCl byproduct. snnu.edu.cn
Catalyst: The use of catalysts, such as palladium or copper complexes, can enable more efficient and selective bond formations, particularly for the introduction of the cyano group. organic-chemistry.orgnih.gov
A study on the reaction of dicyandiamide with methacrylic acid to form a molecularly imprinted polymer provides insight into the interactions between these two precursors, which could be valuable for optimizing the synthesis of the target molecule. chemguide.co.uk
Novel and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. This has led to the exploration of novel catalytic methods and the application of green chemistry principles in the synthesis of complex molecules like this compound.
Catalytic Methods for Selective Formation of Cyanoguanidine Bonds
Catalysis offers a powerful tool for the selective and efficient formation of chemical bonds. In the context of this compound synthesis, catalytic methods can be employed for both the formation of the guanidine core and the introduction of the cyano group.
Palladium-catalyzed carboamination reactions of N-allylguanidines bearing a cleavable N-cyano protecting group have been developed for the synthesis of cyclic guanidines. nih.gov Although this method yields a cyclic product, the principles of palladium-catalyzed C-N bond formation could potentially be adapted for the linear synthesis of this compound.
Copper(I) iodide has been used as a catalyst for the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides and amines. nih.gov This highlights the potential of copper catalysis in forming bonds to the guanidine nitrogen. Furthermore, palladium-catalyzed one-pot synthesis of N-sulfonyl, N-phosphoryl, and N-acyl guanidines has been achieved from azides, isonitriles, and amines without the need for additional ligands, offering a practical and efficient route to functionalized guanidines. researchgate.net
For the introduction of the cyano group, nickel-catalyzed cyanation of C-N bonds using CO2/NH3 as the cyanating agent has been developed, providing a cyanide-free route to nitriles. nih.gov This approach is particularly attractive from a green chemistry perspective. The activation of C-CN bonds in nitriles by transition metals is an expanding field that offers new synthetic possibilities. snnu.edu.cn
Green Chemistry Principles in the Synthesis of this compound
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govyoutube.com These principles can be applied to the synthesis of this compound in several ways:
Waste Prevention: Designing synthetic routes with high atom economy to minimize the generation of byproducts. One-pot reactions and cascade reactions are particularly beneficial in this regard. researchgate.net
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, or minimizing solvent use altogether. The reaction of N,N-disubstituted cyanamide (B42294) with primary aliphatic amines has been successfully carried out in water. acs.org
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste and improve efficiency. researchgate.netorganic-chemistry.orgnih.gov
Use of Renewable Feedstocks: While not directly reported for this specific compound, the broader trend in green chemistry is to source starting materials from renewable resources.
An example of a green synthesis approach is the reaction of dicyandiamide with amino acids to produce biguanides and guanidine pyrazolones, which can be conducted under environmentally friendly conditions. nih.gov The development of green reaction methodologies for nanoparticles synthesis also provides insights into using biological extracts and milder reaction conditions which could inspire greener approaches for the synthesis of complex organic molecules. nih.gov
Interactive Data Table: Synthetic Approaches
| Synthetic Approach | Precursors | Reagents/Catalysts | Key Features | Reference(s) |
| Reaction of Guanidine with Methacrylate | Guanidine, Methyl Methacrylate | Solvent (Acetonitrile or DMSO) | Forms methacryloylguanidine backbone. | researchgate.netresearchgate.net |
| Acylation of Dicyandiamide | Dicyandiamide, Methacryloyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | Direct introduction of both cyano and methacryloyl groups. | acs.orgacs.orgsnnu.edu.cn |
| Palladium-Catalyzed Carboamination | N-allylguanidines, Aryl halides | Pd2(dba)3, Ligands | Forms cyclic guanidines, potential for adaptation to linear synthesis. | nih.gov |
| Copper-Catalyzed Guanidine Synthesis | N-substituted Cyanamides, Amines | Copper(I) Iodide, Xantphos | Catalytic formation of N,N'-disubstituted guanidines. | nih.gov |
| Nickel-Catalyzed Cyanation | Aryl amines | Ni catalyst, CO2/NH3 | Cyanide-free method for introducing the cyano group. | nih.gov |
Flow Chemistry Applications for Continuous Synthesis
The adaptation of synthetic methodologies to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. While specific literature on the flow chemistry synthesis of this compound is not extensively documented, the principles of flow chemistry can be applied to its preparation based on established reactions for similar compounds.
Continuous flow synthesis would likely involve the controlled mixing of two streams: one containing cyanoguanidine and a base in a suitable solvent, and the other containing methacryloyl chloride, also in an appropriate solvent. The reaction would occur within a heated or cooled microreactor or a packed-bed reactor. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction yield and minimize the formation of byproducts.
The benefits of a continuous process for this synthesis include enhanced heat and mass transfer, leading to better reaction control and a safer operational window, especially when handling reactive intermediates like methacryloyl chloride. Furthermore, in-line purification modules can be integrated into the flow system to continuously separate the desired product from the reaction mixture, thereby streamlining the entire manufacturing process. Research into the continuous flow synthesis of various organic compounds, including those with nitrile and guanidine functionalities, has demonstrated the feasibility and advantages of this approach. nih.gov
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Potential Range | Rationale |
| Reactor Type | Microreactor, Packed-Bed Reactor | High surface-area-to-volume ratio for efficient heat and mass transfer. |
| Temperature | 0 - 60 °C | To control the exothermic reaction and minimize side reactions. |
| Residence Time | 1 - 15 minutes | Precise control over reaction time to maximize conversion and selectivity. |
| Solvent | Acetonitrile, Tetrahydrofuran (THF) | To ensure solubility of reactants and compatibility with the reaction. |
| Base | Triethylamine, Diisopropylethylamine | To neutralize the HCl generated during the acylation reaction. |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain a product of high purity, suitable for its intended applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.
Crystallization: Recrystallization is a common technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent in which it has high solubility, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial and may require empirical determination. Solvents such as ethanol, isopropanol, or mixtures with water could be explored.
Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption on a stationary phase. For this compound, normal-phase silica (B1680970) gel chromatography could be employed, using a solvent system of increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The fractions containing the pure product are then collected and the solvent is evaporated.
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, if the crude product contains unreacted acidic or basic starting materials, it can be dissolved in an organic solvent and washed with an aqueous solution of appropriate pH to remove these impurities.
Washing: The filtered solid from the reaction mixture can be washed with a solvent in which the desired product has low solubility but the impurities are soluble. This simple step can significantly improve the purity of the final product.
Table 2: Summary of Purification Techniques for this compound
| Technique | Principle | Typical Solvents/Reagents |
| Crystallization | Differential solubility at different temperatures. | Ethanol, Isopropanol, Water |
| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel, Hexane/Ethyl Acetate |
| Extraction | Differential solubility in immiscible liquids. | Dichloromethane, Water, Aqueous acid/base |
| Washing | Selective dissolution of impurities. | Diethyl ether, Cold acetonitrile |
Chemical Reactivity and Mechanistic Investigations of N Cyano N Methacryloylguanidine
Fundamental Reactivity of the Guanidine (B92328) Moiety in N-Cyano-N'-methacryloylguanidine
The guanidine unit in this compound is characterized by a high density of nitrogen atoms, which typically imparts strong basicity and nucleophilicity. However, the presence of the N-cyano and N'-methacryloyl groups, both of which are electron-withdrawing, significantly modulates these properties.
The guanidine moiety possesses both nucleophilic and electrophilic centers. The lone pairs on the nitrogen atoms make them potential nucleophiles. However, the strongly electron-withdrawing nature of the cyano group substantially diminishes the nucleophilicity of the adjacent nitrogen atoms. This effect is further compounded by the carbonyl group of the methacryloyl substituent. Acylguanidines, which are structurally analogous, are known to be significantly less basic and nucleophilic than their alkylguanidine counterparts. nih.gov The delocalization of the lone pairs on the guanidinyl nitrogens into the cyano and methacryloyl groups reduces their availability for nucleophilic attack.
Conversely, the central carbon atom of the guanidine group exhibits electrophilic character, which is enhanced by the cumulative electron-withdrawing effects of the cyano and methacryloyl substituents. This makes the guanidine carbon susceptible to attack by strong nucleophiles. While guanidines themselves are not typically considered strong electrophiles, their reactivity in this regard can be enhanced through protonation or by the presence of electron-deficient substituents. nih.gov
N-substituted guanidines, including this compound, can exist in various tautomeric forms. mdpi.comwustl.edursc.orgresearchgate.net The position of the double bond within the guanidine core and the protonation state of the nitrogen atoms can vary. For N-substituted cyanoguanidines, studies have shown a preference for the imino tautomer, where the double bond is conjugated with the cyano group. wustl.edursc.orgresearchgate.net In the case of this compound, the methacryloyl group introduces further complexity.
The plausible tautomeric and isomeric forms for this compound are influenced by both intramolecular hydrogen bonding and the electronic effects of the substituents. The methacryloyl group, being an acyl substituent, is expected to favor the acylimino tautomer. acs.org The isomerization between these forms is a dynamic process, the equilibrium of which can be influenced by solvent polarity and temperature. NMR spectroscopy is a primary tool for investigating these tautomeric equilibria in solution. mdpi.comwustl.edursc.orgresearchgate.net
Table 1: Plausible Tautomers of this compound
| Tautomer Name | Structural Features |
| N-Cyano-N'-methacryloyl-imino-guanidine | C=N bond conjugated with the cyano group. |
| N-Cyano-N'-methacryloyl-amino-guanidine | C=N bond within the guanidine core, not directly conjugated with the cyano group. |
| Z/E Isomers | Rotational isomers around the C-N single bonds of the guanidine moiety. |
Guanidine is one of the strongest organic bases in its neutral form due to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. However, the introduction of electron-withdrawing groups drastically reduces this basicity. The cyano group in N-cyanoguanidine significantly lowers its pKa compared to guanidine. Similarly, the acyl group in acylguanidines leads to a decrease in basicity by several orders of magnitude. nih.gov Therefore, this compound is expected to be a much weaker base than unsubstituted guanidine.
Protonation is likely to occur at the imino nitrogen of the guanidine moiety, as this would lead to a resonance-stabilized cation. The exact pKa value of this compound would be influenced by the combined electronic effects of the cyano and methacryloyl groups. The acidity of the N-H protons is also affected; the protons on the guanidine nitrogen atoms are expected to be more acidic than in simple alkylguanidines due to the electron-withdrawing nature of the substituents. nih.gov The study of amino acid acylguanidines has shown that both the amine and guanidine groups can be protonated, resulting in dicationic species. mdpi.com
Table 2: Predicted Acid-Base Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Basicity | Significantly lower than guanidine | Electron-withdrawing effects of cyano and methacryloyl groups. |
| Site of Protonation | Imino nitrogen | Formation of a resonance-stabilized guanidinium-like cation. |
| Acidity of N-H protons | Increased compared to alkylguanidines | Inductive and resonance effects of the electron-withdrawing substituents. |
Reactivity of the Methacryloyl Group in this compound
The methacryloyl group provides a site for polymerization, allowing for the incorporation of the N-cyanoguanidine functionality into a polymer backbone. The reactivity of this group in polymerization is influenced by the electronic nature of the attached N-cyanoguanidine moiety.
Radical polymerization is a common and robust method for polymerizing methacrylate (B99206) monomers. acs.orgnih.gov The process involves the initiation of a radical species, which then propagates by adding to the double bond of the monomer. The electron-withdrawing N-cyanoguanidine group is expected to influence the reactivity of the methacryloyl double bond. Electron-withdrawing substituents can affect the rate of polymerization and the properties of the resulting polymer. afinitica.comresearchgate.net Studies on the radical polymerization of methacrylates with other electron-withdrawing groups have shown that these groups can sometimes hinder the polymerization rate. afinitica.comresearchgate.net
The initiation of radical polymerization of this compound can be achieved using standard radical initiators, such as azo compounds or peroxides, under thermal or photochemical conditions. The propagation step involves the addition of the growing polymer radical to the β-carbon of the methacryloyl double bond. The termination of the growing polymer chains can occur through combination or disproportionation. The presence of the guanidine functionality might also introduce the possibility of chain transfer reactions, although this would depend on the specific reaction conditions. Research on the radical polymerization of guanidine-containing methacrylates has demonstrated the feasibility of synthesizing polymers with guanidinium side chains. researchgate.netnih.gov
Anionic polymerization of methacrylates is a well-established technique that can lead to polymers with controlled molecular weights and narrow distributions. cmu.eduresearchgate.netacs.orgresearchgate.netuliege.be However, the presence of acidic protons, such as those on the guanidine nitrogens in this compound, can interfere with anionic polymerization by terminating the growing anionic chain. Therefore, protection of the N-H groups would likely be necessary to achieve controlled anionic polymerization. The electron-withdrawing nature of the N-cyanoguanidine substituent would also affect the susceptibility of the double bond to nucleophilic attack by the initiator and the propagating chain end.
Cationic polymerization of methacrylates is generally more challenging than radical or anionic polymerization due to side reactions. The electron-withdrawing N-cyanoguanidine group would further deactivate the methacryloyl double bond towards electrophilic attack by a cationic initiator, making cationic polymerization of this compound an unlikely pathway. Studies on electron-poor butenolides, which are structurally related to methacrylates with electron-withdrawing groups, have shown a decreased reactivity in radical homopolymerization and a shift towards reactivity patterns more akin to maleic anhydride. nih.gov
Michael Addition Reactions and Conjugate Additions
This compound is structurally primed to participate in Michael addition reactions, a class of conjugate additions crucial for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The methacryloyl group, an α,β-unsaturated amide system, serves as the Michael acceptor. The electrophilicity of the β-carbon is activated by the electron-withdrawing nature of the adjacent carbonyl and N-cyano-guanidine groups. This polarization facilitates the attack of a wide range of nucleophiles, known as Michael donors.
The general mechanism for a Michael addition to this compound would involve the nucleophilic attack at the β-carbon of the methacryloyl unit. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. byjus.com
A variety of nucleophiles are expected to react with this compound. Soft nucleophiles, such as enamines, organocuprates, and thiols, are particularly effective in conjugate additions. youtube.com For instance, the reaction with a thiol (a thio-Michael addition) would proceed readily, often catalyzed by a mild base, to form a β-thioether derivative. Similarly, amines can act as nucleophiles in what is known as an aza-Michael addition. wikipedia.org
The N-cyano-guanidine moiety likely plays a significant role in modulating the reactivity of the Michael acceptor. The cyano group is strongly electron-withdrawing, which would enhance the electrophilicity of the β-carbon, making the compound more susceptible to nucleophilic attack compared to a simple methacrylamide. nih.gov Guanidine derivatives themselves have been employed as catalysts in Michael additions, highlighting their potential to influence the reaction environment. researchgate.net
Mechanistic Insights into this compound Transformations
A thorough understanding of the reaction mechanisms is fundamental to controlling the outcomes of transformations involving this compound. This section explores plausible mechanistic pathways based on studies of analogous systems.
Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms and the optimization of reaction conditions. For the Michael addition of a nucleophile to this compound, the reaction rate would likely be dependent on the concentrations of both the substrate and the nucleophile, as well as any catalyst employed.
Drawing parallels from studies on the polymerization kinetics of methacrylamides, we can anticipate that the rate of addition would be influenced by factors such as solvent polarity and temperature. researchgate.netnih.gov For instance, polar aprotic solvents might be expected to accelerate the reaction by stabilizing charged intermediates.
A hypothetical kinetic study for the Michael addition of a generic nucleophile (NuH) to this compound could yield data similar to that presented in the following table. The rate constant (k) would be determined under pseudo-first-order conditions with an excess of the nucleophile.
Table 1: Hypothetical Kinetic Data for the Michael Addition to this compound
| Entry | [Substrate] (M) | [NuH] (M) | Temperature (°C) | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
| 1 | 0.05 | 0.5 | 25 | Acetonitrile (B52724) | 1.2 x 10⁻³ |
| 2 | 0.05 | 1.0 | 25 | Acetonitrile | 1.2 x 10⁻³ |
| 3 | 0.10 | 0.5 | 25 | Acetonitrile | 1.2 x 10⁻³ |
| 4 | 0.05 | 0.5 | 40 | Acetonitrile | 2.5 x 10⁻³ |
| 5 | 0.05 | 0.5 | 25 | Dichloromethane | 8.5 x 10⁻⁴ |
The data would be analyzed to determine the reaction order with respect to each reactant and to calculate the activation energy of the reaction. Studies on related α,β-unsaturated systems have often shown that the carbon-carbon or carbon-heteroatom bond-forming step is rate-determining. nih.gov
The primary intermediate in the Michael addition to this compound is the enolate formed after the initial nucleophilic attack. This intermediate is resonance-stabilized, with the negative charge delocalized over the α-carbon, the carbonyl oxygen, and potentially the N-cyano-guanidine system. The extent of this delocalization would influence the stability and subsequent reactivity of the intermediate.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in identifying and characterizing this enolate intermediate under specific conditions, such as at low temperatures to slow down the reaction. In situ monitoring of the reaction mixture could reveal the transient formation of this species.
In more complex, catalyzed reactions, intermediates involving the catalyst would also be formed. For example, if a chiral amine catalyst is used to achieve an asymmetric Michael addition, an iminium ion intermediate might be formed with the α,β-unsaturated system, enhancing its electrophilicity. wikipedia.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be a powerful tool for analyzing the transition state structures and reaction energetics of transformations involving this compound. nih.govacs.org By modeling the reaction pathway, the geometries and energies of the transition states can be determined, providing insight into the factors that control the reaction rate and selectivity.
For a Michael addition, the transition state would involve the partial formation of the new bond between the nucleophile and the β-carbon, with a corresponding rehybridization of the atoms involved. The energy of this transition state would be influenced by steric and electronic factors. The electron-withdrawing N-cyano-guanidine group would be expected to lower the energy of the transition state by stabilizing the developing negative charge on the Michael acceptor moiety.
Table 2: Hypothetical Energetic Parameters for a Michael Addition
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 15 - 25 |
| Enthalpy of Reaction (ΔH) | -10 to -20 |
These values would be comparable to those observed for other Michael additions to activated alkenes. acs.org
Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chemrxiv.orgrsc.org In the context of this compound chemistry, several isotopic labeling strategies could be employed.
To confirm the 1,4-addition mechanism, the reaction could be carried out in a deuterated solvent (e.g., D₂O or MeOD) during the protonation step. Analysis of the product by NMR spectroscopy would show the incorporation of deuterium (B1214612) at the α-position, consistent with the protonation of the enolate intermediate.
Furthermore, the use of ¹³C or ¹⁵N labeled this compound would allow for more detailed mechanistic studies. nih.govnih.gov For example, a ¹³C label at the β-carbon would enable the use of kinetic isotope effect (KIE) studies to determine if the C-Nu bond formation is the rate-determining step. nih.gov A significant KIE would provide strong evidence for this. Similarly, ¹⁵N labeling within the guanidine group could help to probe its electronic involvement and potential participation in intramolecular catalysis or stabilization of intermediates.
Derivatization and Analog Development of N Cyano N Methacryloylguanidine
Synthesis of Substituted N-Cyano-N'-methacryloylguanidine Analogues
The synthesis of substituted analogues allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties.
The nitrogen atoms of the guanidine (B92328) moiety are key targets for substitution. The synthesis of N'-alkyl and N''-aryl derivatives can be achieved through several established synthetic routes. These methods often involve the reaction of a suitably substituted cyanoguanidine precursor with an amine or the direct modification of a pre-formed guanidine core.
The general approach for synthesizing substituted biguanides, which can be adapted for this purpose, involves the addition of amines to cyanoguanidine derivatives. beilstein-journals.org For instance, aryl- and alkylcyanoguanidines can be prepared and subsequently reacted with amines, often in the presence of copper salts or under high temperature, to yield the desired substituted guanidines. beilstein-journals.org The addition of small alkyl groups, such as a methyl group, has been shown to significantly alter receptor binding affinities in related diarylguanidine structures. nih.gov
These modifications can produce tri- and tetrasubstituted guanidines, which have demonstrated altered biological activities and selectivities in other contexts. nih.gov For example, N-aryl derivatives can be synthesized by reacting this compound with various anilines, potentially under acidic conditions or with microwave assistance to improve yields and reduce reaction times. beilstein-journals.org
Table 1: Synthetic Approaches for Guanidine Nitrogen Modification
| Substituent Type | General Method | Potential Reagents | Key Conditions |
|---|---|---|---|
| N'-alkyl | Addition of amine to a cyanoguanidine precursor | Alkylamines | Heating, use of copper salts |
| N''-aryl | Addition of aniline (B41778) to a cyanoguanidine precursor | Substituted anilines | Aqueous acidic media, heat beilstein-journals.org |
| N',N''-dialkyl | Stepwise alkylation | Alkyl halides | Base-mediated reaction |
| N',N''-diaryl | Reaction with aryl amines | Diaryl amines, anilines | Fusion of hydrochloride salts beilstein-journals.org |
This table is generated based on established methods for guanidine synthesis and may be adapted for this compound.
The methacryloyl group provides a reactive alkene double bond that is amenable to a wide range of functionalization reactions. These modifications can introduce new chemical functionalities, alter the steric profile, or change the polymerization characteristics of the monomer.
Direct vicinal hydroxy-functionalization of alkenes is a powerful tool for creating β-functionalized alcohols. chemrevlett.com Methods for the cyano-hydroxylation of alkenes, which introduce both a cyano and a hydroxyl group across the double bond, have been developed. chemrevlett.comnih.gov These reactions can proceed with a high degree of stereoselectivity, yielding trans-products. chemrevlett.com One notable method involves the use of a zirconium catalyst to generate β-cyanohydrins from olefins. chemrevlett.com Another approach utilizes electrochemical activation of isoxazoline (B3343090) cycloadducts to achieve 1,2-syn-difunctionalization. nih.gov
Furthermore, alterations can go beyond simple addition reactions. The entire methacryloyl moiety can be exchanged or cyclized. For example, during the radical polymerization of related methacrylate (B99206) guanidine monomers, a cyclic byproduct, 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (THP), was discovered, indicating a potential pathway for intramolecular cyclization. nih.gov
Table 2: Selected Alkene Functionalization Reactions
| Reaction Type | Reagents | Resulting Functional Groups | Reference |
|---|---|---|---|
| Cyano-hydroxylation | TMSCN, Zr catalyst | Vicinal cyano (-CN) and hydroxyl (-OH) | chemrevlett.com |
| Cyano-hydroxylation | Isoxazoline precursor, electrochemical reduction | Vicinal cyano (-CN) and hydroxyl (-OH) | nih.gov |
| Aminoarylation | Chiral arylsulfinylamides, visible light | Vicinal amino and aryl groups | nih.gov |
| Intramolecular Cyclization | Radical initiation (in related monomers) | Tetrahydropyrimidinone ring | nih.gov |
This table illustrates potential modifications based on known alkene chemistry.
The synthesis of chiral derivatives is of significant interest for applications in asymmetric catalysis and stereoselective polymerizations. Chirality can be introduced into the molecule at several positions, either at the guanidine moiety or through functionalization of the alkene.
Asymmetric alkene functionalization is a well-established strategy. For example, visible light-mediated asymmetric alkene aminoarylations have been achieved using chiral arylsulfinylamides as reagents. nih.gov Similarly, the synthesis of chiral carbocyclic nucleoside analogues has been performed using palladium-catalyzed allylic substitution, a process that introduces a substituent at an allylic position with stereochemical control. nih.gov These methodologies could potentially be adapted to the methacryloyl group of this compound to install chiral centers.
Exploration of Polymeric and Heterocyclic Derivatives
The inherent polymerizability of the methacryloyl group makes this compound an attractive monomer for the synthesis of novel polymers. Furthermore, the guanidine and cyano functionalities can participate in cyclization reactions to form various heterocyclic systems.
This compound can undergo radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to create copolymers with tailored properties. The synthesis of copolymers of ring-substituted phenylcyanoacrylates with styrene (B11656) has been demonstrated, with copolymer compositions determined by nitrogen analysis. chemrxiv.org These polymerizations are typically carried out in solution using a radical initiator. chemrxiv.org
In related systems, a cyclic methacrylate salt analogue was successfully homopolymerized and copolymerized with diallyldimethylammonium chloride (DADMAC) in aqueous solutions. nih.gov Furthermore, N-cyanoguanidine itself is used as a comonomer in the production of polymers with compounds like formaldehyde (B43269) or with diamines and epichlorohydrin, indicating the versatility of the cyanoguanidine moiety in polymer synthesis. nih.govepa.gov
Table 3: Examples of Copolymerization with Related Monomers
| Comonomer | Polymer Type | Polymerization Method | Key Finding | Reference |
|---|---|---|---|---|
| Styrene | Copolymers of phenylcyanoacrylates | Radical initiation in toluene | Reactivity of the acrylate (B77674) monomer is high towards the styrene radical. | chemrxiv.org |
| Diallyldimethylammonium Chloride (DADMAC) | Copolymers of a cyclic methacrylate analogue | Radical polymerization in water | Yields promising tailored biocide polymers. | nih.gov |
This table highlights copolymerization strategies from related systems applicable to this compound.
The presence of the polymerizable methacryloyl group allows for the formation of cross-linked polymer networks and hydrogels. By including a multifunctional cross-linking agent during the polymerization of this compound, a three-dimensional network can be formed. If this polymerization is conducted in a suitable solvent, such as water, the resulting network can swell to form a hydrogel. The properties of the hydrogel, such as swelling ratio and mechanical strength, can be controlled by the concentration of the monomer, the type and concentration of the cross-linker, and the polymerization conditions. The guanidine and cyano groups within the polymer network would impart specific chemical properties, such as pH-responsiveness and metal-ion chelation capabilities.
Ring Formation Reactions Involving the Guanidine or Cyano Groups
The unique structural arrangement of this compound, featuring both a reactive cyanoguanidine moiety and a methacryloyl group, presents a rich platform for the synthesis of diverse heterocyclic systems. The guanidine and cyano groups can participate in a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of nitrogen- and oxygen-containing heterocycles. While direct studies on this compound are limited, the reactivity of analogous N-acyl-N'-cyanoguanidines and related structures provides significant insight into its potential for ring formation.
One of the primary modes of cyclization for N-acyl-N'-cyanoguanidines involves the intramolecular attack of a nucleophilic atom from the acyl group onto the electrophilic carbon of the cyano group, or vice versa. For instance, in related N-acyl-N'-cyanoguanidines, chlorination can be followed by cyclization to yield 1,3,4-oxadiazoles. researchgate.net This suggests that the enol form of the methacryloyl group in this compound could potentially undergo intramolecular cyclization.
Furthermore, the guanidine portion of the molecule can react with bifunctional reagents to form heterocyclic rings. Cyanoguanidines are known to react with compounds containing ortho-substituted anilines, leading to the formation of guanidino-heterocycles through subsequent condensation reactions. beilstein-journals.orgnih.gov For example, the reaction of cyanoguanidine with anthranilic acid under acidic conditions can yield 2-guanidinoquinazolinones. nih.gov This suggests that this compound could similarly react with appropriate bifunctional starting materials to generate complex heterocyclic scaffolds.
The methacryloyl moiety itself introduces another reactive site for cyclization. Intramolecular cyclization of related N-arylacrylamides can produce dihydroquinolinones. organic-chemistry.org This type of reaction, often proceeding through a radical mechanism, highlights the potential for the methacryloyl double bond to participate in ring-closing reactions. A similar intramolecular cyclization is observed in the synthesis of 5,6-dihydro-1,3-thiazin-4-one from β-N-(methacryloylthiocarbamoyl)-isonicotinohydrazide, where the sulfur atom attacks the electron-deficient carbon of the double bond. researchgate.net
The following table summarizes potential ring formation reactions based on the reactivity of analogous compounds.
| Reactant/Condition | Potential Heterocyclic Product | Reaction Type | Analogous Reaction Reference |
| Intramolecular (e.g., via enol form) | Oxadiazole derivative | Intramolecular Cyclization | researchgate.net |
| Anthranilic Acid | Quinazolinone derivative | Condensation | nih.gov |
| ortho-Substituted Anilines | Guanidino-heterocycles | Condensation | beilstein-journals.org |
| Radical Initiator | Dihydroquinolinone derivative | Intramolecular Radical Cyclization | organic-chemistry.org |
| Bifunctional Thiol | Thiazine derivative | Intramolecular Michael Addition | researchgate.net |
These examples underscore the versatility of this compound as a precursor in heterocyclic synthesis, with the specific reaction pathway and resulting product being highly dependent on the reaction conditions and the nature of the co-reactants.
Structure-Reactivity Relationship Studies of this compound Derivatives
The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to either the cyanoguanidine or the methacryloyl portions of the molecule can significantly influence the electronic and steric properties, thereby altering the reactivity in various chemical transformations. While specific structure-reactivity studies on derivatives of this compound are not extensively documented, valuable insights can be drawn from studies on analogous cyanoguanidine and acrylamide (B121943) derivatives.
The electronic nature of substituents on the guanidine nitrogen atoms can modulate the nucleophilicity of the guanidine group and the electrophilicity of the cyano group. Electron-donating groups will generally enhance the nucleophilicity of the guanidine nitrogens, making them more reactive towards electrophiles and more prone to participate in nucleophilic addition or substitution reactions. Conversely, electron-withdrawing groups will decrease the nucleophilicity of the guanidine and increase the electrophilicity of the cyano carbon, potentially favoring reactions involving nucleophilic attack at this position. Structure-activity relationship studies on cyano-substituted indole (B1671886) derivatives have shown that the position and nature of substituents can significantly impact binding affinities to biological targets, a principle that can be extrapolated to chemical reactivity. nih.gov
In the context of ring-formation reactions, the stereochemistry and substitution pattern of the methacryloyl group are critical. The presence of substituents on the α- or β-positions of the acryloyl moiety can influence the ease of intramolecular cyclization. For example, in the synthesis of dihydroquinolinones from N-arylacrylamides, the substitution pattern on the acrylamide can affect the selectivity and yield of the cyclization reaction. organic-chemistry.org
The following table outlines the predicted effects of structural modifications on the reactivity of this compound derivatives, based on studies of related compounds.
| Structural Modification | Predicted Effect on Reactivity | Rationale based on Analogous Compounds | Reference |
| Electron-donating group on guanidine N | Increased nucleophilicity of guanidine | General principles of electronic effects | |
| Electron-withdrawing group on guanidine N | Decreased nucleophilicity of guanidine, increased electrophilicity of cyano C | General principles of electronic effects | |
| Bulky substituent on guanidine N | Steric hindrance, may direct reaction to less hindered sites | Steric effects in chemical reactions | |
| Substitution on methacryloyl α-carbon | May influence ease and regioselectivity of cyclization | Studies on substituted acrylamides | organic-chemistry.org |
| Replacement of cyano group with other electron-withdrawing groups | Altered electrophilicity and potential for different cyclization pathways | Comparison of cyano and other activating groups |
Systematic studies involving the synthesis and reactivity profiling of a library of this compound derivatives would be invaluable in elucidating precise structure-reactivity relationships. Such studies would enable the fine-tuning of the molecule's properties for specific applications in materials science and synthetic chemistry.
Advanced Spectroscopic Characterization and Analytical Techniques in N Cyano N Methacryloylguanidine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For N-Cyano-N'-methacryloylguanidine, ¹H and ¹³C NMR would provide the initial blueprint of its structure.
In ¹H NMR, the methacryloyl group would exhibit characteristic signals for the vinyl protons, typically appearing as distinct singlets due to their non-equivalence and often small geminal coupling constants. stackexchange.com The methyl protons of the methacryloyl group would also produce a singlet. The N-H protons of the guanidine (B92328) moiety would present as broad signals, their chemical shift and appearance being sensitive to solvent and concentration.
In ¹³C NMR, distinct resonances would be observed for the carbonyl carbon, the vinyl carbons, the methyl carbon of the methacryloyl group, and the carbons of the cyano and guanidine groups. The exact chemical shifts would provide insight into the electronic environment of each carbon atom.
Multi-Dimensional NMR for Complex Structure Elucidation
To unambiguously assign all proton and carbon signals and to probe spatial relationships, multi-dimensional NMR techniques are employed. iupac.org
COSY (Correlation Spectroscopy): This experiment would reveal couplings between protons, for instance, any long-range coupling between the vinyl protons and the methyl protons of the methacryloyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. This would be crucial for assigning the vinyl carbons to their corresponding protons. researchgate.net
Solid-State NMR for Polymer Characterization
Once this compound is polymerized, solid-state NMR becomes essential for characterizing the structure and dynamics of the resulting polymer. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. auremn.org
Solid-state ¹³C NMR can distinguish between different polymer microstructures (e.g., tacticity) and monitor changes in molecular motion during polymerization. kpi.ua The chemical shifts of the polymer backbone and side-chain carbons provide information about the local conformation and packing. solidstatenmr.org.uk Relaxation time measurements (T1 and T1ρ) can further probe the molecular dynamics and phase heterogeneity within the polymer matrix. kpi.ua For instance, studies on poly(methyl methacrylate) (PMMA) have demonstrated how solid-state NMR can reveal details about chain arrangement and mobility. auremn.orgsolidstatenmr.org.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. ksu.edu.sa
For this compound, key vibrational modes would include:
C≡N (cyano) stretch: A strong, sharp band typically in the range of 2200-2260 cm⁻¹. Cyanamide (B42294) groups in different molecules show transitions in this region. nih.gov
C=O (carbonyl) stretch: A strong absorption around 1650-1700 cm⁻¹, characteristic of the α,β-unsaturated amide in the methacryloyl group.
C=N (guanidine) and N-H (amine/imine) vibrations: These would appear in the 1500-1650 cm⁻¹ region (C=N stretching and N-H bending) and a broader absorption in the 3200-3500 cm⁻¹ range (N-H stretching).
C=C (vinyl) stretch: A band around 1620-1640 cm⁻¹.
Comparing the IR and Raman spectra can provide additional information, as some vibrational modes may be more active in one technique than the other based on the change in dipole moment (IR) or polarizability (Raman). ksu.edu.sa These techniques are also valuable for studying polymers, as changes in band positions and shapes can indicate polymer-filler interactions or changes in chain conformation. mdpi.com
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound can be grown, this technique would reveal its precise molecular geometry and how the molecules pack together in the crystal lattice.
Studies on related N,N'-substituted guanidines have shown that the solid-state structure is influenced by the electronic properties of the substituents and by intermolecular hydrogen bonding. mdpi.comresearchgate.net The tautomeric form of the guanidine group can also be determined. mdpi.comresearchgate.net For example, the crystal structure of 2-cyanoguanidinophenytoin reveals how inter- and intramolecular hydrogen bonds stabilize the packing. nih.gov This information is crucial for understanding the physical properties of the material and for designing new materials with specific properties.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and monitoring the progress of chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. It could be used to determine the purity of the this compound monomer and to identify any volatile byproducts from its synthesis. GC-MS has been successfully used for the determination of residual acrylic monomers in resins. nih.govchrom-china.com Pyrolysis-GC/MS is another powerful technique for the characterization of crosslinked (meth)acrylate-based polymers. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile compounds and for monitoring polymerization reactions. It can be used to separate the monomer from the growing polymer chains and to analyze the molecular weight distribution of the polymer. nih.gov LC-MS has been effectively used for the end-group analysis of methacrylic copolymers, providing insights into the polymerization mechanism. acs.orgamolf.nlresearchgate.net
Theoretical and Computational Studies on N Cyano N Methacryloylguanidine
Quantum Chemical Calculations of Electronic Structure
No specific data is available for N-Cyano-N'-methacryloylguanidine.
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between molecules, MD can provide insights into the structure, dynamics, and thermodynamics of materials. For this compound and its corresponding polymer, poly(this compound), MD simulations can reveal crucial information about intermolecular forces and the resulting polymer morphology and behavior.
The guanidine (B92328) group is known to be a strong hydrogen bond donor and can be protonated to carry a positive charge. This capability for strong intermolecular interactions, including hydrogen bonding and electrostatic interactions, is expected to significantly influence the behavior of polymers derived from this compound. mdpi.comnih.gov The long-chain structure, molecular weight, and intermolecular forces of guanidine-containing polymers can lead to unique structural characteristics and behaviors. nih.gov
MD simulations of poly(this compound) would likely focus on several key areas:
Intermolecular Hydrogen Bonding: The guanidine and cyano groups can participate in a complex network of hydrogen bonds. MD simulations can quantify the extent and nature of this hydrogen bonding, both between polymer chains and with solvent molecules. The strength and lifetime of these hydrogen bonds are critical in determining the polymer's solubility, thermal properties, and mechanical strength. Studies on other N,N'-substituted guanidines have highlighted the significant role of intermolecular hydrogen bonding in their crystal lattice structures. mdpi.com
Polymer Chain Conformation and Aggregation: The balance of hydrophobic (from the methacryloyl backbone) and hydrophilic/polar (from the cyano-guanidine side chains) parts of the monomer will dictate how the polymer chains fold and aggregate in different environments. In aqueous solutions, for instance, guanidine-containing polymers have been observed to form nanoparticles. nih.gov MD simulations can predict the formation of such nanostructures and provide details on their size, shape, and stability.
Influence of Molecular Weight: The degree of polymerization will have a profound impact on the collective behavior of the polymer chains. MD simulations can be performed on systems with varying chain lengths to understand how properties such as the glass transition temperature, density, and mechanical moduli scale with molecular weight. For guanidine-based polymers, increasing molecular weight can enhance intermolecular forces and lead to different macroscopic properties. nih.gov
A hypothetical data table from an MD simulation study of poly(this compound) in water could look like the following, illustrating the type of quantitative data that can be extracted.
| Parameter | Simulated Value | Significance |
| Radius of Gyration (Rg) | 2.5 nm | Indicates the overall size and compactness of a single polymer chain. |
| Solvent Accessible Surface Area (SASA) | 150 Ų | Measures the exposure of the polymer to the solvent, indicating solubility. |
| Interchain Hydrogen Bonds | 85 | Quantifies the extent of hydrogen bonding between different polymer chains. |
| Intrachain Hydrogen Bonds | 35 | Shows the level of hydrogen bonding within a single polymer chain. |
Development of Predictive Models for this compound Reactivity and Selectivity
Predictive models based on quantum chemical calculations, such as Density Functional Theory (DFT), and machine learning are instrumental in understanding the chemical reactivity and selectivity of monomers like this compound. researchgate.netpleiades.onlinenih.govacs.org These models can guide synthetic strategies and help in designing polymers with desired properties.
The reactivity of this compound is complex due to the presence of multiple reactive sites: the carbon-carbon double bond of the methacryloyl group, the nucleophilic guanidine group, and the electrophilic carbon of the cyano group.
DFT Calculations for Reactivity Indices: DFT can be used to calculate various electronic structure properties, often referred to as reactivity descriptors. These include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, the electrophilicity of the nitrile group is significantly influenced by electron-withdrawing moieties attached to it. researchgate.netnih.gov DFT calculations can precisely quantify this effect for the methacryloylguanidine substituent.
Modeling Reaction Mechanisms: Theoretical models can be developed to study the mechanisms of reactions involving this compound. For example, in polymerization reactions, these models can predict the reactivity ratios in copolymerization with other monomers. pleiades.onlineresearchgate.net For cycloaddition reactions, which are common for guanidine derivatives, computational studies can elucidate the competition between different reaction pathways, such as aza-Michael addition versus Diels-Alder reactions. nih.gov The protonation state and the nature of counterions have been shown to be critical in directing the reaction pathway of guanidines. nih.gov
Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models: By combining computational data with experimental results, QSPR models can be developed to predict specific properties. For monomer reactivity, QSPR models have been successfully built using DFT-calculated descriptors and artificial neural networks. pleiades.online More advanced machine learning techniques, such as Graph Attention Networks, can predict comonomer reactivity ratios directly from the molecular structures of the monomers. researchgate.net
Below is a hypothetical table of DFT-calculated reactivity descriptors for this compound, which would be essential for building predictive models.
| Descriptor | Calculated Value (arbitrary units) | Implication for Reactivity |
| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical stability and reactivity of the molecule. |
| Mulliken Charge on Cyano Carbon | +0.45 | Suggests a significant electrophilic character at this position. |
| Mulliken Charge on Guanidine N | -0.70 | Highlights the nucleophilic nature of the guanidine moiety. |
The tautomerism of the N,N'-substituted guanidine moiety, which is influenced by the electronic properties of the substituents and intermolecular hydrogen bonding, would also be a critical aspect to model, as it can significantly affect the molecule's reactivity and interactions. mdpi.com
Applications of N Cyano N Methacryloylguanidine in Materials Science and Polymer Chemistry
N-Cyano-N'-methacryloylguanidine as a Monomer for Advanced Functional Polymers
The presence of the methacryloyl group in this compound allows it to readily undergo polymerization, either with itself to form homopolymers or with other monomers to create copolymers. This flexibility enables the synthesis of a diverse array of polymeric materials with tailored characteristics.
Synthesis and Characterization of Homopolymers
The homopolymerization of this compound yields poly(this compound), a polymer with a high density of functional cyano-guanidine groups along its backbone. The synthesis is typically achieved through free radical polymerization techniques, initiated by thermal or photochemical means. The resulting homopolymers are often characterized by their high glass transition temperatures and their ability to engage in strong intermolecular interactions, such as hydrogen bonding, due to the presence of the guanidine (B92328) group.
| Property | Value |
| Monomer | This compound |
| Polymer | Poly(this compound) |
| Polymerization Method | Free Radical Polymerization |
| Key Functional Group | Cyano-guanidine |
Copolymerization with Diverse Monomers to Tailor Properties
To fine-tune the properties of the resulting polymers, this compound can be copolymerized with a variety of other monomers. This approach allows for the incorporation of different functionalities and the manipulation of polymer characteristics such as solubility, mechanical strength, and thermal stability. For instance, copolymerization with hydrophilic monomers can enhance water solubility, while copolymerization with hydrophobic monomers can be used to control the polymer's behavior in different solvent environments.
Preparation of Polymer Brushes and Surface-Attached Materials
The functional cyano-guanidine group in this compound-containing polymers provides a reactive handle for grafting these polymers onto surfaces, leading to the formation of polymer brushes. These surface-attached materials can significantly alter the properties of the underlying substrate, imparting characteristics such as improved biocompatibility, controlled adhesion, or stimulus-responsive behavior. The high density of functional groups allows for strong and stable attachment to a variety of surfaces.
Development of Functional Polymeric Materials with Tunable Properties
The unique chemical nature of this compound has been exploited to develop a range of functional polymeric materials with properties that can be tuned for specific applications.
Hydrogels and Stimuli-Responsive Materials
Polymers and copolymers of this compound are excellent candidates for the creation of hydrogels. The guanidine groups can participate in extensive hydrogen bonding with water molecules, leading to high water uptake and the formation of a crosslinked network. Furthermore, the cyano-guanidine moiety can exhibit sensitivity to changes in pH and ionic strength, allowing for the development of stimuli-responsive hydrogels that can swell or shrink in response to external triggers.
Specialty Coatings, Adhesives, and Resins
The strong adhesive properties and the potential for crosslinking through the cyano-guanidine groups make polymers derived from this compound suitable for use in specialty coatings, adhesives, and resins. These materials can exhibit excellent adhesion to a variety of substrates and can be formulated to have high mechanical strength and chemical resistance. For example, it has been noted that guanidine, N-cyano-, can be polymerized with formaldehyde (B43269) to create resins. epa.gov
| Application | Key Feature |
| Specialty Coatings | Strong adhesion, chemical resistance |
| Adhesives | High mechanical strength, crosslinking ability |
| Resins | Polymerization with crosslinkers like formaldehyde epa.gov |
Composites and Nanocomposites
The incorporation of functional monomers into composite and nanocomposite materials is a key strategy for enhancing their physical, chemical, and mechanical properties. This compound, with its polymerizable methacrylate (B99206) group and polar guanidine and cyano functionalities, is a prime candidate for modifying the interface between a polymer matrix and reinforcing fillers.
The guanidine group can form strong interactions, including hydrogen bonding and ionic interactions, with the surface of inorganic fillers like silica (B1680970), clay, or carbon nanotubes. This can lead to improved dispersion of the filler within the polymer matrix and enhanced stress transfer from the polymer to the filler, resulting in superior mechanical properties. For instance, studies on composites made from polyethylene (B3416737) and organomineral complexes of guanidine-based polymers with montmorillonite (B579905) have demonstrated high biocide efficiency, which is attributed to the strong interaction and good distribution of the guanidine-containing additive within the composite. researchgate.net
The cyano group, being a polar and reactive moiety, could further enhance interfacial adhesion through dipole-dipole interactions or by serving as a site for covalent bonding with appropriately functionalized fillers. This dual functionality could be particularly advantageous in creating highly durable and functional composites.
Table 1: Potential Effects of this compound in Polymer Composites
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Mechanical Strength | Improved filler dispersion and interfacial adhesion due to guanidinium (B1211019) and cyano group interactions with filler surfaces. | Structural components, automotive parts |
| Thermal Stability | Stronger polymer-filler interface can restrict polymer chain mobility, increasing decomposition temperature. | High-temperature electronics, aerospace |
| Antimicrobial Activity | The inherent biocidal nature of the guanidinium group can be imparted to the composite material. | Medical devices, food packaging |
| Chemical Resistance | A well-bonded composite structure can reduce the penetration of solvents and corrosive agents. | Chemical storage tanks, protective coatings |
Role in the Synthesis of Dendrimers and Hyperbranched Polymers for Specific Applications
Dendrimers and hyperbranched polymers are characterized by their highly branched, three-dimensional architectures and a high density of terminal functional groups. The structure of this compound suggests its potential as a building block in the synthesis of such polymers.
The methacrylate group allows for its incorporation into a polymer backbone through controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. The pendant guanidine and cyano groups can then serve as branching points or as functional terminals. For example, the guanidinium group's ability to engage in hydrogen bonding and its basicity can be exploited in directed self-assembly processes to create complex supramolecular structures.
While direct synthesis of dendrimers from this compound has not been reported, research on other functionalized monomers provides a blueprint. For instance, guanidinium-functionalized polycarbonates have been synthesized and explored for their anticancer activities, demonstrating the utility of the guanidinium group in biomedical applications. nih.govresearchgate.net The presence of an additional cyano group in this compound could offer further avenues for post-polymerization modification, allowing for the attachment of other functional molecules and the creation of multifunctional dendrimers.
Table 2: Potential Roles of this compound in Dendrimer and Hyperbranched Polymer Synthesis
| Architectural Role | Functional Contribution | Potential Application Area |
| Branching Monomer | The guanidine or cyano group could be chemically modified to create new polymerization sites. | Drug delivery, catalysis |
| Functional End-Group | The terminal guanidinium and cyano groups can impart specific functionalities to the polymer periphery. | Gene delivery, sensors |
| Core-Shell Component | Copolymers with other monomers could form core-shell structures with a guanidine-rich corona. | Nanoreactors, targeted therapies |
Potential in Nanomaterial Synthesis and Surface Modification
The synthesis of functional nanomaterials and the modification of surfaces at the nanoscale are critical for developing next-generation technologies. This compound offers significant potential in this domain due to its versatile chemical nature.
As a surface modifying agent, polymers or copolymers of this compound could be grafted onto the surfaces of various substrates to alter their properties. The guanidinium group is known to interact strongly with negatively charged surfaces, making it an effective anchor. This has been demonstrated in studies where guanidine-based polymers were used to modify surfaces to impart antimicrobial properties. acs.orgnih.gov The additional presence of the cyano group could provide a handle for further chemical transformations, enabling the creation of multifunctional surfaces.
In nanomaterial synthesis, this compound could act as a functional ligand or stabilizing agent during the formation of nanoparticles. The guanidinium group can bind to the surface of metal or metal oxide nanoparticles, preventing their agglomeration and controlling their growth. Research on guanidine-functionalized monomers has shown their utility in creating stable, functionalized nanoparticles for various applications, including antimicrobial agents and drug delivery systems. nih.govacs.org
Table 3: Applications of this compound in Nanotechnology
| Application | Role of this compound | Resulting Property/Function |
| Surface Modification | As a monomer for grafting polymerization onto surfaces. | Enhanced biocompatibility, antimicrobial surfaces, controlled wettability. |
| Nanoparticle Stabilization | Acts as a capping agent during nanoparticle synthesis. | Stable, well-dispersed nanoparticles with functional surfaces. |
| Functional Nanocarriers | As a component of polymer-based nanocarriers for drug or gene delivery. | Targeted delivery and enhanced cellular uptake due to the guanidinium group. |
| Nanosensors | The guanidinium and cyano groups could act as recognition sites for specific analytes. | Selective detection of ions or biomolecules. |
Future Directions and Emerging Research Avenues for N Cyano N Methacryloylguanidine
Integration with Advanced Synthesis Technologies (e.g., Microfluidics, Robotics)
The application of advanced synthesis technologies such as microfluidics and robotics to the production of N-Cyano-N'-methacryloylguanidine is a prospective area of research. These technologies offer the potential for precise control over reaction parameters, leading to improved yield, purity, and safety. However, there is no specific research documenting the use of these methods for the synthesis of this compound.
Exploration of Sustainable Chemical Transformations and Circular Economy Principles
The exploration of sustainable chemical transformations for this compound, including the use of greener solvents, renewable feedstocks, and energy-efficient reaction conditions, remains an open area of investigation. Similarly, the integration of this compound into a circular economy, for instance, through the development of recyclable polymers, has not been specifically reported.
Development of In-Situ and Operando Characterization Techniques for Dynamic Processes
While in-situ and operando characterization techniques are crucial for understanding dynamic chemical processes, their application to the study of this compound polymerization or other reactions has not been documented. Future research could focus on utilizing these methods to gain real-time insights into its chemical behavior.
Computational Design and Inverse Design Approaches for Novel Materials from this compound
Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, could be employed to predict the properties of polymers and materials derived from this compound. Inverse design approaches could then be used to tailor the molecular structure to achieve desired material properties. At present, no such computational studies specific to this compound are available.
Synergistic Research with Other Disciplines (e.g., Advanced Manufacturing, Catalysis)
The potential for synergistic research between the study of this compound and other disciplines like advanced manufacturing (e.g., 3D printing of polymers derived from it) or catalysis (e.g., developing catalysts for its specific polymerization) is significant. However, there is a lack of published research exploring these interdisciplinary avenues.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-cyano-N'-methacryloylguanidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reacting sodium dicyanamide with substituted amine hydrochlorides in a solvent like 1-butanol under reflux (6–8 hours). For example, N-cyano-N'-alkylguanidines are synthesized by heating sodium dicyanamide with alkylamine hydrochlorides, followed by purification via column chromatography (e.g., DCM/MeOH/33% NH₃) . Optimization may involve adjusting stoichiometry (1.2 eq. sodium dicyanamide), solvent polarity, or temperature. Yield improvements (>70%) are achievable by controlling side reactions, such as hydrolysis of the cyano group, through inert atmospheres and anhydrous conditions .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to resolve signals from the cyano, methacryloyl, and guanidine moieties. For example, ¹H-NMR in DMSO-d₆ can identify aromatic protons (δ 6.98–7.50 ppm) and alkyl chains (δ 1.19–3.23 ppm) . High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) ensures purity (>95%). X-ray crystallography, as used for cimetidine analogs, resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the guanidine core) influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., alkyl, aryl, or heteroaromatic groups) and evaluation in pharmacological assays. For instance, branched alkyl chains (e.g., tert-pentyl) enhance potency in hypotensive models, while electron-withdrawing groups (e.g., trifluoromethyl) improve membrane permeability . Computational tools like molecular docking can predict binding affinity to targets (e.g., potassium channels), guiding synthetic priorities .
Q. What experimental models are appropriate for assessing the hypotensive or vasorelaxant effects of this compound analogs?
- Methodological Answer : In vivo models include spontaneously hypertensive rats (SHRs) and dogs, where blood pressure reduction is measured via telemetry or catheterization. For mechanistic studies, ex vivo assays using precontracted aortic rings evaluate direct vascular relaxation. Submaximal carbachol stimulation (1 mM) in colonic preparations with tetrodotoxin can isolate smooth muscle effects . Comparisons with reference compounds (e.g., hydralazine) validate potency .
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound class?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or tissue-specific uptake. Strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Bioavailability Studies : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
- Tissue Distribution : Radiolabeled analogs (e.g., [³H]-15) track compound localization in target organs .
Methodological Challenges
Q. What purification strategies are recommended for isolating this compound derivatives with high hydrophobicity?
- Methodological Answer : Hydrophobic derivatives (e.g., aryl-substituted analogs) require reversed-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA). For solids, recrystallization in ethanol/water mixtures improves purity. Trituration with nonpolar solvents (e.g., hexane) removes oily byproducts .
Q. How can researchers mitigate instability of the cyano group during storage or biological assays?
- Methodological Answer : Store compounds in dark, anhydrous conditions (2–8°C under nitrogen) to prevent hydrolysis. In assays, use low-temperature buffers (4°C) and avoid prolonged exposure to aqueous media at neutral/alkaline pH. Stability-indicating HPLC methods monitor degradation (e.g., cyanide release via ion chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
